(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene
Overview
Description
(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a 1-chloro-1,2,2,2-tetrafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene typically involves the reaction of benzene with 1-chloro-1,2,2,2-tetrafluoroethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl₃), and at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where benzene and 1-chloro-1,2,2,2-tetrafluoroethane are fed into a reactor containing the catalyst. The reaction mixture is then purified to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and hydrocarbons.
Substitution: Formation of nitrobenzene and sulfonic acids.
Scientific Research Applications
(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and chemical effects.
Comparison with Similar Compounds
(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene is compared with other similar compounds, such as:
1-Chloro-2,2,2-trifluoroethane: Similar in structure but with a different degree of fluorination.
Benzene derivatives: Other benzene derivatives with different substituents, highlighting the uniqueness of this compound in terms of its chemical properties and applications.
Properties
IUPAC Name |
(1-chloro-1,2,2,2-tetrafluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJXXNHFJPMNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699379 | |
Record name | (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426-56-2 | |
Record name | (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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